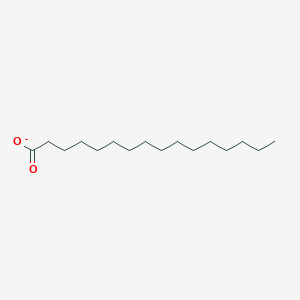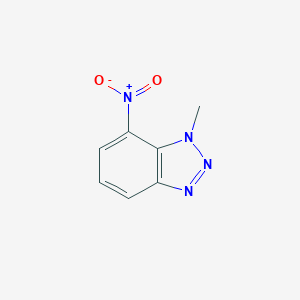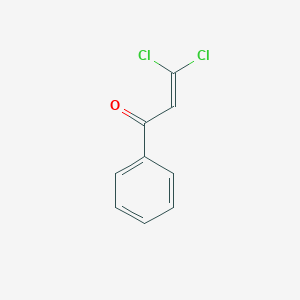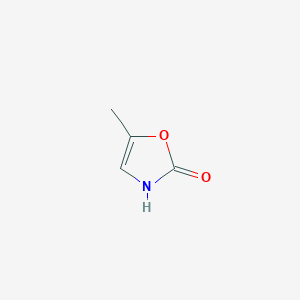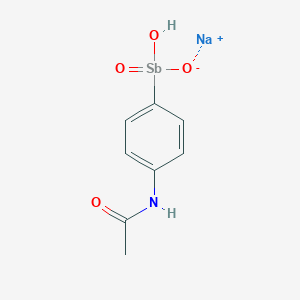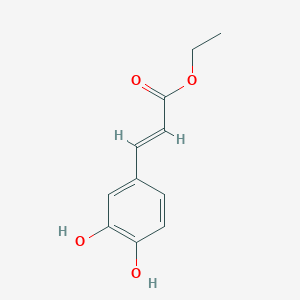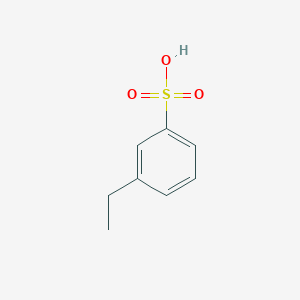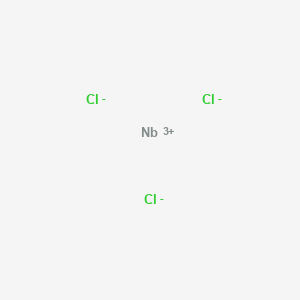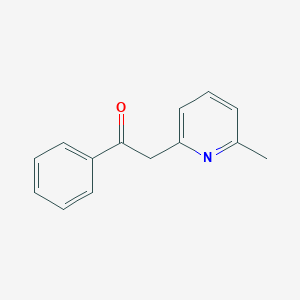![molecular formula C22H14 B086070 Benzo[G]chrysène CAS No. 196-78-1](/img/structure/B86070.png)
Benzo[G]chrysène
Vue d'ensemble
Description
Synthesis Analysis
Benzo[g]chrysene has been synthesized through various methods. One approach involves its preparation and subsequent use in generating K-region arene oxide, benzo[g]chrysene 9,10-oxide, and a fjord region diarene oxide, benzo[g]chrysene 1,2: 9,10-dioxide, despite challenges in synthesizing the fjord region arene oxide directly (Agarwal, Boyd, & Jennings, 1985). Another innovative method utilizes FeCl3 to promote the synthesis of polysubstituted benzo[g]chrysene from diphenylacetypene and phenylacetaldehyde derivatives under mild conditions, leading to compounds with notable photophysical properties and liquid crystallinity (Bai et al., 2016).
Molecular Structure Analysis
Although specific studies on benzo[g]chrysene's molecular structure from the provided papers are not directly available, research on related PAHs and benzene derivatives offers insights into the aromatic nature and stability of such compounds. For example, the molecular structure of benzene, a simpler aromatic hydrocarbon, reveals planarity and equivalent bond lengths, indicative of delocalized π-electrons, which likely share similarities with benzo[g]chrysene's molecular architecture (Copper, Gerratt, & Raimondi, 1986).
Chemical Reactions and Properties
Benzo[g]chrysene undergoes various chemical reactions, notably the formation of covalent DNA adducts through its DNA-reactive metabolites. These adducts are crucial in understanding its carcinogenic potential. Studies have explored the nucleotide excision repair of these adducts, revealing the role of the p53 tumor suppressor gene in modulating the repair processes of low levels of benzo[g]chrysene-DNA adducts in human fibroblasts (Lloyd & Hanawalt, 2002).
Physical Properties Analysis
The physical properties of benzo[g]chrysene, such as its crystallinity and photophysical behavior, can be inferred from the synthesis of its polysubstituted derivatives. These derivatives exhibit unique properties, such as strong emission peaks in the blue light range and liquid crystallinity, highlighting the compound's versatility and potential in material science applications (Bai et al., 2016).
Chemical Properties Analysis
The chemical properties of benzo[g]chrysene, particularly its reactivity and interaction with biological molecules, are of great interest due to its carcinogenic nature. The formation of DNA adducts and the role of metabolic activation in human cells, as seen in studies with the MCF-7 cell line, provide critical insights into its mechanism of action at the molecular level (Agarwal, Coffing, Baird, Kiselyov, Harvey, & Dipple, 1997).
Applications De Recherche Scientifique
Synthèse de Benzo[G]chrysène polysubstitué
Une nouvelle méthode simple et directe a été développée pour synthétiser du this compound (BgCh) polysubstitué en contrôlant la stoechiométrie exacte de FeCl3 à partir de dérivés de diphénylacétylpène et de phénylacétaldéhyde dans des conditions douces . Les dérivés de BgCh peuvent également être fonctionnalisés par halogénation avec Cl .
Cristaux liquides
Certains des dérivés de BgCh synthétisés ont présenté une cristallinité liquide extraordinaire . Les composés 4e, 4h, 5e et 5h ont présenté des mésophases colonnaires hexagonales (Col h). En particulier, 5h a présenté une phase plastique colonnaire rectangulaire (Col rp) sous 35 °C au refroidissement .
Fluorescence
Les spectres de fluorescence de BgCh ont révélé un pic d'émission intense à 405 nm et un pic d'épaulement près de 424 nm dans le DCM dans la plage de la lumière bleue .
Cristaux liquides discotiques
Le this compound est utilisé dans la synthèse de cristaux liquides discotiques fonctionnels asymétriques . Ceux-ci ont été synthétisés par réaction de couplage croisé de Suzuki-Miyaura et annulation oxydative de Scholl .
Dispositifs optoélectroniques
Les cristaux liquides discotiques constitués d'un noyau d'hydrocarbure aromatique polycyclique (HAP) et de chaînes alkyles périphériques sont une sorte de matériaux organiques mous présentant une semi-conductivité et une fluorescence . Il peut être fabriqué en dispositifs optoélectroniques par procédé en solution ou technique d'impression, avec un avantage de faible coût .
Rendement quantique de fluorescence
L'absorption ultraviolet-visible (UV-Vis) et la propriété photoluminescente ont été étudiées, elles ont présenté un rendement quantique de fluorescence aussi élevé que 34 % en solution, et les spectres d'émission peuvent être ajustés du bleu, du vert au rouge par groupe fonctionnel et extension de la conjugaison π
Mécanisme D'action
Target of Action
Benzo[G]chrysene, a polycyclic aromatic hydrocarbon (PAH), primarily targets cellular structures and biomolecules. It interacts with DNA, leading to the formation of DNA adducts . These adducts can interfere with normal cellular processes, potentially leading to mutations and carcinogenesis .
Mode of Action
The interaction of Benzo[G]chrysene with its targets involves several steps. It is metabolized into reactive intermediates, which can form covalent bonds with DNA, resulting in the formation of DNA adducts . These adducts can distort the DNA helix, interfere with DNA replication and transcription, and lead to mutations .
Biochemical Pathways
Benzo[G]chrysene affects several biochemical pathways. It is metabolized by enzymes like oxygenases, hydrolases, and cytochrome P450, enabling its degradation . Its degradation is restricted due to several factors related to its bioavailability and soil properties . The formation of DNA adducts can disrupt normal cellular processes and lead to mutations .
Pharmacokinetics
It is known to be lipophilic, which allows it to easily cross cell membranes and accumulate in fatty tissues . Its metabolism involves several enzymatic reactions, leading to the formation of reactive intermediates . These intermediates can bind to DNA and other cellular components, leading to various biological effects .
Result of Action
The primary result of Benzo[G]chrysene’s action is the formation of DNA adducts, which can lead to mutations and potentially carcinogenesis . It can also cause cytotoxicity, affecting cell viability and function . The specific effects can vary depending on the cell type and the level of exposure .
Action Environment
The action of Benzo[G]chrysene can be influenced by various environmental factors. For instance, its degradation by microorganisms is an important strategy for its removal from the environment . Factors such as the presence of other pollutants, soil properties, and bioavailability can affect this process . Furthermore, its lipophilic nature allows it to accumulate in fatty tissues, which can lead to long-term exposure and effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
pentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-2-8-16-15(7-1)13-14-21-19-11-4-3-9-17(19)18-10-5-6-12-20(18)22(16)21/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOIZKBKSZMVRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173267 | |
| Record name | Benzo(g)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Density |
1.232 g/cu cm | |
| Record name | Benzo(g)chrysene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4033 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from acetic acid | |
CAS RN |
196-78-1 | |
| Record name | Benzo[g]chrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(g)chrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000196781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(g)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzo[g]chrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZO(G)CHRYSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7MQ64XU75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzo(g)chrysene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4033 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
114.5 °C, MP: 114-115 °C | |
| Record name | Benzo(g)chrysene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4033 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

